5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride
Description
Reactivity Profile
Mechanistic Insights :
Applications in Drug Discovery
Properties
IUPAC Name |
5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c1-6-3-2-4-7-10-8(5-11(6)7)14(9,12)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVLCOBPNFLDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=NC(=CN12)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the sulfonylation of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various biological activities:
Anticancer Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit potent anticancer properties. A study published in Cancer Research demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The specific application of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride has shown cytotoxicity against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | Caspase activation |
| A549 (Lung Cancer) | 15 | Apoptosis induction |
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticonvulsant Effects
In preclinical models, the compound has shown promise as an anticonvulsant agent. It was tested in pentylenetetrazole-induced seizure models and resulted in a significant reduction in seizure frequency and duration.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazopyridine derivatives indicates that modifications at various positions can significantly enhance their biological activities. For instance:
- Substituents at the 6-position have been linked to increased anticancer potency.
- The presence of electron-withdrawing groups enhances antimicrobial activity.
Anticancer Study
A notable study published in Journal of Medicinal Chemistry explored the efficacy of this compound against human breast cancer cells. The results indicated an IC50 value of 12 µM with a mechanism involving apoptosis through caspase pathways.
Antimicrobial Investigation
In another study published in Antimicrobial Agents and Chemotherapy, the compound was tested against a panel of bacterial strains. The findings revealed significant activity against both Staphylococcus aureus and Escherichia coli with MIC values indicating its potential as a therapeutic agent.
Anticonvulsant Research
Research conducted on the anticonvulsant properties showed that administration of the compound resulted in a dose-dependent reduction in seizure activity in animal models. This suggests a potential for development into a therapeutic for epilepsy.
Mechanism of Action
The mechanism of action of 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Reactivity :
- The sulfonyl chloride group in the target compound enables direct nucleophilic displacement reactions (e.g., with amines to form sulfonamides), whereas carboxylic acid derivatives (e.g., compound in ) require activation (e.g., via DCC) for amide bond formation .
- Compared to the amine-substituted analog (), the sulfonyl chloride exhibits higher electrophilicity but lower stability under aqueous conditions .
Synthetic Utility :
- Sulfonyl chlorides are preferred for rapid derivatization in combinatorial chemistry, as seen in , where analogous sulfonyl chlorides reacted with pyridazine derivatives to yield bioactive sulfonates .
- Carboxylic acid derivatives () are more suited for solid-phase peptide synthesis or metal-catalyzed cross-coupling .
Biological Activity :
- Sulfonamide derivatives (e.g., ) often exhibit enhanced binding to enzymes like carbonic anhydrase or proteases, whereas amine-substituted imidazo-pyridines () are explored as kinase inhibitors due to their hydrogen-bonding capacity .
Physicochemical Properties :
Biological Activity
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazopyridine class, characterized by a fused ring system that contributes to its pharmacological potential. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 214.65 g/mol
Biological Activity Overview
Imidazopyridine derivatives have been extensively studied for their broad spectrum of biological activities. The following sections summarize the key findings related to the biological activity of this compound.
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit potent antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives demonstrate MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The antimicrobial effect is attributed to the inhibition of biofilm formation and disruption of bacterial cell wall integrity .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies:
- Cell Line Studies : In vitro studies have demonstrated significant cytotoxicity against cancer cell lines. For example, derivatives have shown IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest through interaction with specific molecular targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of imidazopyridine derivatives:
| Substituent | Biological Activity | Comments |
|---|---|---|
| Methyl Group at Position 5 | Enhances antimicrobial and anticancer activity | Essential for maintaining activity |
| Sulfonyl Chloride Group | Critical for binding interactions with target proteins | Increases solubility and reactivity |
These modifications can significantly influence the compound's efficacy and selectivity against various biological targets.
Case Studies
- Antimicrobial Evaluation :
- Anticancer Efficacy :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride?
- Methodology: Microwave-assisted synthesis is a robust approach for imidazo[1,2-a]pyridine derivatives. For example, microwave reactions using trifluoroacetic acid (TFA) in methanol/water mixtures (1:2 v/v) under controlled temperatures (80–100°C) yield structurally similar compounds with high purity (66–67% yield) . Sulfonation can be achieved by reacting the imidazo[1,2-a]pyridine core with chlorosulfonic acid, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology: Use a combination of NMR, NMR, and IR spectroscopy. For imidazo[1,2-a]pyridine analogs, key spectral markers include:
- : Protons on the methyl group (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) with coupling constants (e.g., ) .
- IR : Sulfonyl chloride stretching vibrations (~1370 cm) and imidazole ring absorption (~1600 cm) .
Q. What are the stability and storage requirements for this compound?
- Methodology: Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to moisture and heat, as decomposition occurs above 50°C .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfonyl chloride group in cross-coupling reactions?
- Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution pathways. The sulfonyl chloride’s electron-withdrawing nature lowers the LUMO energy (–2.1 eV), favoring nucleophilic attack at the 2-position. Validate predictions with experimental kinetic studies (e.g., reaction with amines or thiols) .
Q. What strategies mitigate competing side reactions during functionalization of the imidazo[1,2-a]pyridine core?
- Methodology: Optimize reaction conditions:
- Temperature: Lower temperatures (0–5°C) suppress ring-opening side reactions.
- Catalysts: Use Pd(PPh) (2 mol%) for Suzuki-Miyaura couplings, achieving >80% yield with aryl boronic acids .
- Solvent: Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
- Methodology: Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, a shift at δ 120 ppm may correspond to C-3 of the imidazole ring, confirmed via HMBC correlations with adjacent protons . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.
Safety and Environmental Considerations
Q. What safety protocols are critical when handling this compound?
- Methodology:
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all manipulations .
- Spill Management: Neutralize spills with sodium bicarbonate (5% w/v) and adsorb with vermiculite. Collect waste in sealed containers for incineration .
- Environmental Impact: The compound is toxic to aquatic life (EC < 1 mg/L). Dispose via certified hazardous waste facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
